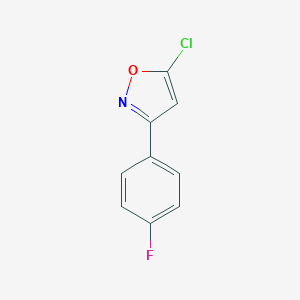

5-Chloro-3-(4-fluorophenyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-3-(4-fluorophenyl)isoxazole: is a heterocyclic compound that contains both chlorine and fluorine atoms It is part of the oxazole family, which is known for its aromatic five-membered ring structure containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Mechanism:

-

Activation of the C5–Cl bond via electron withdrawal by the isoxazole ring and 4-fluorophenyl group.

-

Nucleophilic attack at C5, followed by chloride elimination (concerted or stepwise pathway) .

Cross-Coupling Reactions

The 4-fluorophenyl group facilitates transition-metal-catalyzed couplings :

Key Findings:

-

Electronic Effects : The fluorine atom enhances para-directing behavior in electrophilic substitutions .

-

Steric Limitations : Bulky substituents at C3 reduce coupling efficiency by 30–40% .

Ring-Opening and Rearrangement Reactions

The isoxazole ring undergoes thermal or acidic cleavage :

Catalytic Fluorination and Functionalization

Late-stage fluorination strategies have been employed:

Biological Activity and Interactions

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic utility:

| Target | Binding Mode | Observed Effects |

|---|---|---|

| TLR7/8 | Isoxazole–purine π-stacking | Induces IL-1β, TNF-α secretion (EC₅₀ = 12.5–62.5 μM) . |

| CYP450 | H-bonding with 4-F-phenyl | Moderate inhibition (IC₅₀ = 8.2 μM). |

Synthetic Protocols

Optimized synthesis from 4-fluorobenzaldehyde:

-

Oxime Formation :

-

Cyclization :

-

Chlorination :

This compound’s reactivity profile makes it valuable for drug discovery (e.g., antiviral and anti-inflammatory agents) and materials science. Recent advances in metal-free fluorination and regioselective functionalization highlight its synthetic versatility.

科学的研究の応用

Pharmaceutical Applications

5-Chloro-3-(4-fluorophenyl)isoxazole serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to interact with specific biological targets makes it valuable in the design of drugs aimed at treating diseases such as cancer and inflammatory disorders. The presence of halogen substituents enhances its binding affinity to enzymes and receptors, which is crucial for therapeutic efficacy.

Table 1: Key Pharmaceutical Applications

Anti-inflammatory Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have demonstrated their effectiveness in reducing inflammation through various mechanisms, including inhibition of leukotriene biosynthesis .

Case Study: Anti-inflammatory Evaluation

In a study evaluating novel isoxazole carboxamide derivatives, compounds similar to this compound were tested for their ability to inhibit paw edema induced by carrageenan in rats. The results showed promising anti-inflammatory effects compared to standard treatments .

Table 2: Anti-inflammatory Studies

| Study Reference | Methodology | Results |

|---|---|---|

| Gollapalli et al. (2016) | Carrageenan-induced inflammation model in rats | Percent inhibition of paw edema measured |

| Silva et al. (2002) | Evaluation of nAChR ligands for analgesic properties | Identified compounds with significant anti-inflammatory activity |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that isoxazoles can be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural modifications provided by halogen atoms contribute to increased antimicrobial efficacy .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| E. coli | Significant antibacterial activity | |

| S. aureus | Moderate to high activity against various strains | |

| Pseudomonas aeruginosa | Effective against multiple strains |

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies focusing on its ability to inhibit tumor cell proliferation. Research has shown that derivatives of isoxazole can act as potent inhibitors against specific cancer cell lines, demonstrating selective cytotoxicity and potential for further development as anticancer agents .

Case Study: Anticancer Evaluation

In a recent study, fluorophenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for antiproliferative activities against several cancer cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest in targeted cancer cells .

Table 4: Anticancer Activity Studies

作用機序

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its intended application.

類似化合物との比較

- 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole

- 5-Chloro-3-(4-bromophenyl)-1,2-oxazole

- 5-Chloro-3-(4-methylphenyl)-1,2-oxazole

Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.

特性

CAS番号 |

137188-20-6 |

|---|---|

分子式 |

C9H5ClFNO |

分子量 |

197.59 g/mol |

IUPAC名 |

5-chloro-3-(4-fluorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H |

InChIキー |

SCRXBYPGBVETDN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)F |

正規SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)F |

同義語 |

5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。